molecular formula C10H11ClN2S B2631574 5-chloro-1-propyl-1H-1,3-benzodiazole-2-thiol CAS No. 790271-30-6

5-chloro-1-propyl-1H-1,3-benzodiazole-2-thiol

Cat. No.: B2631574
CAS No.: 790271-30-6
M. Wt: 226.72
InChI Key: URCLVBKQZRCBBS-UHFFFAOYSA-N
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Description

5-chloro-1-propyl-1H-1,3-benzodiazole-2-thiol is a chemical compound with the molecular formula C10H11ClN2S and a molecular weight of 226.73 g/mol . It belongs to the class of benzodiazole derivatives, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-propyl-1H-1,3-benzodiazole-2-thiol typically involves the reaction of 5-chloro-1H-1,3-benzodiazole-2-thiol with propyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-propyl-1H-1,3-benzodiazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-chloro-1-propyl-1H-1,3-benzodiazole-2-thiol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-1-propyl-1H-1,3-benzodiazole-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. Additionally, the benzodiazole core can interact with various enzymes and receptors, influencing their activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-1H-1,3-benzodiazole-2-thiol
  • 1-propyl-1H-1,3-benzodiazole-2-thiol
  • 5-chloro-1-methyl-1H-1,3-benzodiazole-2-thiol

Uniqueness

5-chloro-1-propyl-1H-1,3-benzodiazole-2-thiol is unique due to the presence of both the chlorine substituent and the propyl group, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity and specificity towards certain molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

6-chloro-3-propyl-1H-benzimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2S/c1-2-5-13-9-4-3-7(11)6-8(9)12-10(13)14/h3-4,6H,2,5H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCLVBKQZRCBBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)Cl)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901323945
Record name 6-chloro-3-propyl-1H-benzimidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901323945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24830531
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

790271-30-6
Record name 6-chloro-3-propyl-1H-benzimidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901323945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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